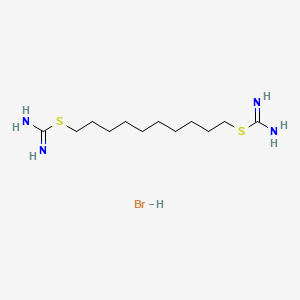
Decane-1,10-diyl dicarbamimidothioate--hydrogen bromide (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields of science and industry. The compound consists of a decane backbone with dicarbamimidothioate groups at both ends, and it is stabilized by hydrogen bromide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) typically involves the reaction of decane-1,10-diol with carbamimidothioic acid in the presence of hydrogen bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving decane-1,10-diol in an appropriate solvent such as ethanol.
- Adding carbamimidothioic acid to the solution.
- Introducing hydrogen bromide gas to the reaction mixture.
- Refluxing the mixture for several hours to complete the reaction.
- Cooling the mixture and isolating the product through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) may involve large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dicarbamimidothioate groups to amines.
Substitution: The hydrogen bromide component can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium iodide or potassium thiocyanate can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halide or thiocyanate derivatives.
科学研究应用
Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) involves its interaction with specific molecular targets. The dicarbamimidothioate groups can bind to metal ions, enzymes, or receptors, modulating their activity. The hydrogen bromide component may facilitate the compound’s solubility and stability, enhancing its effectiveness.
相似化合物的比较
Similar Compounds
Decane-1,10-diol: A precursor in the synthesis of Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1).
Carbamimidothioic acid: Another precursor used in the synthesis.
Decane-1,10-diylbis(oxy)dibenzaldehyde: A structurally related compound with different functional groups.
Uniqueness
Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) is unique due to its dual functional groups and the presence of hydrogen bromide, which imparts distinct chemical and physical properties
属性
CAS 编号 |
63498-30-6 |
|---|---|
分子式 |
C12H27BrN4S2 |
分子量 |
371.4 g/mol |
IUPAC 名称 |
10-carbamimidoylsulfanyldecyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C12H26N4S2.BrH/c13-11(14)17-9-7-5-3-1-2-4-6-8-10-18-12(15)16;/h1-10H2,(H3,13,14)(H3,15,16);1H |
InChI 键 |
SKDQCHGEQMDHML-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCCSC(=N)N)CCCCSC(=N)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


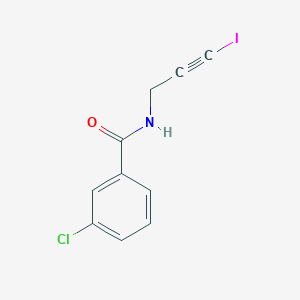
![1-Methyl-2-phenyl-3-[2-(5-phenyl-3H-pyrazol-3-ylidene)hydrazinyl]-1H-indole](/img/structure/B14509255.png)
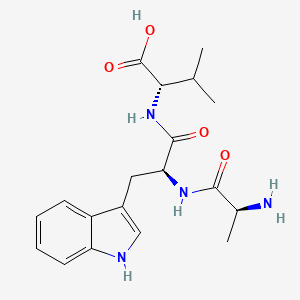


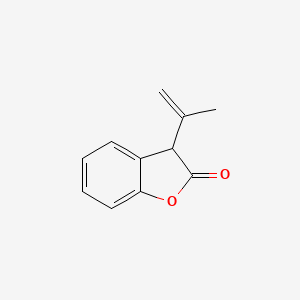
![N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14509304.png)
![2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl-](/img/structure/B14509307.png)
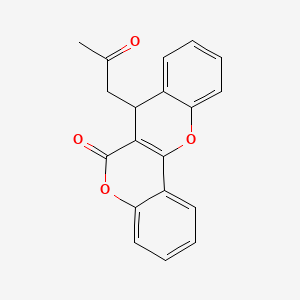

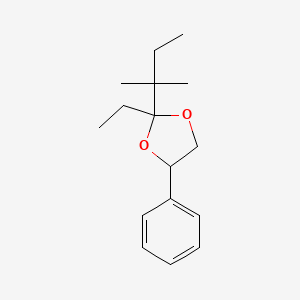
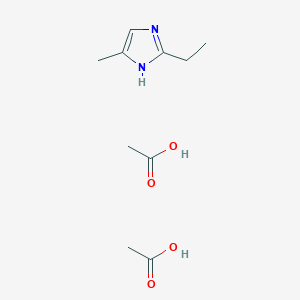
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14509330.png)
![3-Methylbutyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14509333.png)
